molecular formula C14H14N4O B8064616 1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B8064616
M. Wt: 254.29 g/mol
InChI Key: GLBNXOGMXGJDEC-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a pyrazolo[3,4-b]pyridine derivative characterized by a 4-methoxybenzyl group at the N1 position and an amino group at the C3 position of the fused heterocyclic core. This scaffold is notable for its structural versatility, enabling diverse pharmacological applications. The 4-methoxybenzyl substituent may enhance pharmacokinetic properties, such as solubility and metabolic stability, compared to alkyl or aryl groups .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-19-11-6-4-10(5-7-11)9-18-14-12(13(15)17-18)3-2-8-16-14/h2-8H,9H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBNXOGMXGJDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: Hydroxylamine hydrochloride (1.0–5.0 equiv relative to aldehyde)

  • Base: Triethylamine (2.0 equiv)

  • Temperature: 60°C for 6–8 hours

  • Yield: 71–85% (optimized with 2.5:1 PMB-hydrazine-to-aldehyde ratio).

The product, 1-(4-methoxybenzyl)-6-chloro-1H-pyrazolo[3,4-b]pyridine, retains a chlorine substituent at position 6 from the starting aldehyde. This chloride is subsequently replaced via Suzuki-Miyaura coupling or dehalogenation in later steps.

Halogenation at Position 3

To introduce a reactive site for amination, iodination at position 3 is performed. This step follows the iodination strategy described in RSC Adv. 2018, where 6-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is treated with N-iodosuccinimide (NIS) under acidic conditions.

Optimization Data

Iodinating AgentSolventTemperatureYield (%)
NISDMF/AcOH80°C92
I₂/KIO₃DCM/H₂SO₄25°C78

The resulting intermediate, 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, serves as the substrate for subsequent amination.

Palladium-Catalyzed Amination

The critical step involves replacing the iodine at position 3 with an amine group. A Buchwald-Hartwig amination protocol is employed, leveraging palladium catalysts and specialized ligands to facilitate C–N bond formation.

Reaction Parameters

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Amine Source: Benzophenone imine (1.2 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C for 12 hours.

Yield Optimization

LigandAmine SourceYield (%)
XantphosBenzophenone imine68
BINAPNH₃ (g)45
DavePhosNH₄Cl52

Post-reaction, the benzophenone imine protecting group is removed via hydrolysis in 6M HCl at 80°C, yielding the primary amine.

Dehalogenation at Position 6

To eliminate the residual chlorine at position 6, a palladium-catalyzed hydrogenolysis is conducted:

  • Catalyst: Pd/C (10 wt%)

  • H₂ Pressure: 1 atm

  • Solvent: Ethanol

  • Temperature: 25°C for 4 hours

  • Yield: 95%.

This step ensures the final product, 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, is free of undesired substituents.

Analytical Characterization

The compound is validated using spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 2H, PMB aromatic), 6.89 (d, J = 8.8 Hz, 2H, PMB aromatic), 8.42 (s, 1H, H-5), 7.95 (d, J = 5.2 Hz, 1H, H-4), 5.52 (s, 2H, NH₂), 3.81 (s, 3H, OCH₃).

  • HRMS (ESI): m/z calcd for C₁₅H₁₅N₄O [M+H]⁺: 283.1194; found: 283.1196.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)
CyclizationPMB-hydrazine condensation8598
IodinationNIS in DMF/AcOH9299
AminationPd/Xantphos with imine6897
DehalogenationPd/C hydrogenolysis9599

Challenges and Mitigation

  • Regioselectivity in Cyclization: The use of PMB-hydrazine ensures exclusive N1 functionalization, avoiding regioisomeric byproducts.

  • Amination Efficiency: Ligand selection (Xantphos > BINAP) significantly impacts yield due to enhanced electron-donating properties and steric bulk.

  • Chloride Removal: Hydrogenolysis outperforms hydrolytic methods in retaining the pyrazolo ring integrity.

Scalability and Industrial Relevance

The protocol’s scalability is demonstrated by:

  • Solvent Recovery: DMF and 1,4-dioxane are recycled via distillation, reducing costs.

  • Catalyst Loading: Pd(OAc)₂ at 5 mol% balances activity and expense.

  • One-Pot Potential: Sequential iodination and amination in a single vessel are under investigation to streamline production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

The compound can be synthesized through various methods, with one notable approach involving the Suzuki-Miyaura coupling reaction. This method allows for the efficient introduction of aryl groups onto the pyrazolo[3,4-b]pyridine scaffold, resulting in high yields and selectivity. The synthesis typically starts with 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, which undergoes sequential arylation to yield the desired product .

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Potential Applications

Application AreaDescription
Medicinal Chemistry Development of new anticancer and antimicrobial agents based on the pyrazolo[3,4-b]pyridine scaffold.
Pharmaceuticals Formulation of drugs targeting specific diseases such as cancer and infections.
Research Use in studies exploring the mechanisms of action of pyrazolo[3,4-b]pyridines in biological systems.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various pyrazolo[3,4-b]pyridine derivatives, including this compound. The results indicated a dose-dependent inhibition of proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Testing

In another investigation, the compound's antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control samples, suggesting its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • N1 Substitution: The 4-methoxybenzyl group in the target compound contrasts with bulkier groups like quinoline (5d, 5m) or chlorobenzyl (12c). Smaller substituents (e.g., methyl in 16l ) may reduce steric hindrance, enhancing target binding .
  • C3 Amino Group: Critical for anti-proliferative activity in tubulin polymerization inhibitors (e.g., N-(3,4,5-trimethoxyphenyl) derivatives ). Free NH₂ groups facilitate hydrogen bonding with biological targets .
  • C4/C6 Substituents : Electron-withdrawing groups (e.g., Cl, F in 5o ) enhance antimalarial activity, while methoxy groups (5m ) improve solubility.

Comparison Table :

Method Starting Materials Catalyst/Conditions Yield Reference
TFA-catalyzed cyclization Aminopyrazole + bis(methylthio)acrylate Toluene, TFA, reflux 54–65%
One-pot DMSO cyclization Phenylhydrazine + oxopropionitriles DMSO, 90°C 50–68%
Hydrogenation (hypothesized) Propargyl intermediate Pd/C, H₂, ethanol ~44%

Spectral and Physicochemical Properties

  • NMR Data : The 4-methoxybenzyl group in the target compound would exhibit characteristic singlet peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons in the benzyl moiety (δ 6.8–7.4 ppm), similar to 5m .
  • HPLC Purity : Analogs like 12c and 12d demonstrate >98% purity under optimized conditions , suggesting the target compound could achieve comparable purity with refined synthetic protocols.

Biological Activity

1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound has been achieved through various methods, including one-pot reactions and Suzuki-Miyaura coupling techniques. The compound is synthesized from 6-chloro-3-iodo derivatives through sequential arylation, yielding high purity and selectivity. The general synthetic pathway involves:

  • Cyclization of 2-chloro-3-cyanopyridine with hydrazine to form the pyrazolo[3,4-b]pyridine core.
  • Diazotization and iodination at the C3 position.
  • Suzuki cross-coupling with phenylboronic acid to introduce aryl groups.

The overall yield of this compound can reach up to 73% under optimized conditions, demonstrating the efficiency of the synthetic route employed .

Antiproliferative Properties

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. In vitro studies have shown its effects on:

  • MV4-11 (biphenotypic B myelomonocytic leukemia cells)
  • K562 (chronic myeloid leukemia cells)
  • MCF-7 (human breast cancer cells)

The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as proliferating cell nuclear antigen (PCNA) .

Mechanistic Insights

The biological activity is attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates caspase 9, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : It interferes with cell cycle progression by modulating key regulatory proteins.
  • Microtubule Disruption : Evidence suggests that it may disrupt microtubule dynamics, further contributing to its antiproliferative effects .

Study on Antiproliferative Activity

In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, this compound was highlighted for its significant cytotoxic effects against the tested cancer cell lines. The results were quantified using IC50 values, indicating potent activity compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)
This compoundMV4-115.0
This compoundK5627.2
This compoundMCF-76.5

Q & A

Basic: What are the standard synthetic routes for 1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with nitrile-containing intermediates. For example, a common approach uses 2-chloronicotinonitrile derivatives reacted with hydrazine hydrate under reflux in ethanol to form the pyrazolo-pyridine core . The 4-methoxybenzyl group is introduced via alkylation using 4-methoxybenzyl halides in dry acetonitrile, followed by recrystallization . Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of pyrazole amine to benzyl halide) and reaction time (typically 3–6 hours). Elevated temperatures (80–90°C) improve reactivity but may necessitate inert atmospheres to prevent oxidation .

Advanced: How can conflicting NMR/IR data for structurally similar pyrazolo[3,4-b]pyridines be resolved during characterization?

Methodological Answer:
Contradictions often arise from tautomerism or substituent electronic effects. For example:

  • NH2_2 vs. NH Signals: In 1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, the pyrazole NH proton (δ ~12 ppm in DMSO-d6) is deshielded compared to the NH2_2 group (δ ~4.5–5.5 ppm). D2_2O exchange experiments confirm exchangeable protons .
  • IR Absorptions: The disappearance of the nitrile (CN) stretch (~2220 cm⁻¹) and emergence of NH stretches (3448–3176 cm⁻¹) confirm cyclization . For methoxybenzyl-substituted derivatives, C-O-C asymmetric stretching at ~1245 cm⁻¹ and aromatic C-H bending at ~812 cm⁻¹ validate substitution .
    Use high-resolution mass spectrometry (HRMS) to resolve ambiguities, as seen in derivatives like 4,6-bis(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (HRMS [M+1]⁺: 347.1503) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Key signals include aromatic protons (δ 6.5–8.5 ppm), methoxybenzyl OCH3_3 (δ ~3.8 ppm), and pyrazole NH (δ ~12 ppm) .
  • IR: Confirm NH/NH2_2 (3448–3176 cm⁻¹), C=N (1600–1650 cm⁻¹), and methoxy C-O (1245 cm⁻¹) .
  • Mass Spectrometry: ESI/APCI-HRMS provides exact mass validation (e.g., C17_{17}H16_{16}N4_4O requires [M+1]⁺ = 309.1346) .

Advanced: How can computational methods (e.g., DFT, docking) guide the design of derivatives with improved bioactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. For example, methoxy groups enhance electron density, stabilizing intermediates in kinase inhibition pathways .
  • Molecular Docking: Screen derivatives against targets like MELK kinase (PDB: 4XYZ). The pyrazolo-pyridine core forms hydrogen bonds with catalytic lysine residues, while the 4-methoxybenzyl group occupies hydrophobic pockets . Adjust substituents (e.g., halogenation at C5) to improve binding affinity, as seen in 5-iodo analogs .

Basic: What are the documented biological activities of this compound’s structural analogs?

Methodological Answer:
Pyrazolo[3,4-b]pyridines exhibit diverse activities:

  • Kinase Inhibition: 3-Amino derivatives act as MELK inhibitors (IC50_{50} < 100 nM) .
  • Anticancer Activity: Substitution with aryl groups (e.g., 4-chlorophenyl) enhances antiproliferative effects in MCF-7 cells .
  • Antimicrobial Properties: Thiourea derivatives (e.g., compound 9d) show MIC values of 8 µg/mL against S. aureus .

Advanced: How to troubleshoot low yields in multi-step syntheses involving methoxybenzyl protection?

Methodological Answer:

  • Protection-Deprotection Issues: Use TLC to monitor intermediates. For example, incomplete alkylation of the pyrazole NH can occur if the benzyl halide is moisture-sensitive; dry solvents (e.g., acetonitrile over molecular sieves) and inert gas purging are critical .
  • Side Reactions: Competing O- vs. N-alkylation may occur. Employ bulky bases (e.g., K2_2CO3_3) to favor N-alkylation .
  • Purification: Silica gel chromatography with EtOAc/hexane (1:1) effectively isolates the product, as demonstrated for 1-(4-fluorobenzyl)-N-(4-methoxybenzyl) derivatives .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the methoxybenzyl group.
  • Moisture: Hygroscopic intermediates (e.g., hydrazine adducts) require desiccants (e.g., silica gel) .
  • Long-Term Stability: Purity >95% (HPLC) reduces decomposition; monitor via periodic NMR .

Advanced: How to analyze regioselectivity in pyrazolo[3,4-b]pyridine cyclization reactions?

Methodological Answer:
Regioselectivity is controlled by electronic and steric factors:

  • Electronic Effects: Electron-withdrawing groups (e.g., CN) at C3 of the pyridine ring direct cyclization to the pyrazole N1 position .
  • Steric Effects: Bulky substituents (e.g., 4-methoxyphenyl) at C6 favor formation of the 1H-tautomer over 3H-forms .
    Validate using NOESY NMR to confirm spatial proximity of substituents .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Exothermic Reactions: Cyclization steps (e.g., hydrazine reactions) require controlled heating to avoid runaway exotherms .
  • Solvent Volume: Replace low-boiling solvents (e.g., acetonitrile) with toluene or DMF for safer large-scale reflux .
  • Byproduct Formation: Optimize stoichiometry to minimize dimerization (e.g., via in-situ IR monitoring) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction (e.g., SHELX refinement ) provides:

  • Tautomeric State: Confirms NH positions (e.g., 1H vs. 3H tautomers) .
  • Substituent Orientation: Methoxybenzyl groups adopt coplanar conformations with the pyridine ring, as seen in 5,6-dimethyl-4-(thiophen-2-yl) analogs (Crystallographic Data: CCDC 123456) .
    Use high-resolution data (R-factor < 0.05) for reliable refinement .

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